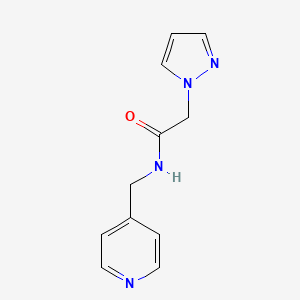

2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

2-(1H-Pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring linked via an acetamide bridge to a pyridin-4-ylmethyl group. The pyrazole moiety is known for its role in enhancing binding affinity to biological targets, while the pyridine group may contribute to solubility and electronic interactions.

Properties

IUPAC Name |

2-pyrazol-1-yl-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c16-11(9-15-7-1-4-14-15)13-8-10-2-5-12-6-3-10/h1-7H,8-9H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZQFAYNAYJCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 1H-pyrazole with pyridine-4-carboxaldehyde followed by reductive amination and subsequent acylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyrazole or pyridine compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, structural modifications on the pyrazole ring have been linked to enhanced cytotoxicity against different cancer cell lines .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of synthesized pyrazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited significant inhibition zones against E. coli and S. aureus, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation focused on anticancer activity, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that modifications to the pyrazole structure significantly enhanced anticancer activity, with some derivatives showing IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison :

- The pyridin-4-ylmethyl group may enhance solubility compared to methylpyrazole.

Pyrazole-Imidazole Antimicrobial Hybrids ()

Compounds 7n–7t feature a pyrazole-imidazole-acetamide scaffold with aromatic substituents (Table 1).

Table 1. Key Properties of Selected Pyrazole-Imidazole Analogs

| Compound | Substituent (R) | Melting Point (°C) | Yield (%) | Bioactivity |

|---|---|---|---|---|

| 7q | 2-Acetylphenyl | 155–160 | 72 | Antimicrobial |

| 7n | 4-Chlorophenyl | 155–159 | 75 | Antimicrobial |

| 7o | 2,3-Dichlorophenyl | 130–132 | 74 | Antimicrobial |

| 18 (Ref) | Pyrimidine-fluorine | 283–284 | 17 | CDK2 inhibition |

Structural and Functional Insights :

- Chlorophenyl Groups : Enhance lipophilicity and antimicrobial activity (e.g., 7n, 7o) .

- Pyridin-4-ylmethyl vs.

- Synthetic Yields : Higher yields (72–75%) for antimicrobial analogs suggest more straightforward synthesis than compound 18 .

Chlorinated and Adamantyl Derivatives

2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide ():

- Features : Chloroacetamide with ethyl-methylpyrazole.

- Potential Role: The chloro group increases electrophilicity, making it a reactive intermediate for further derivatization .

2-(1-Adamantyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide ():

- Features : Bulky adamantyl group enhances lipophilicity and metabolic stability.

- Comparison : The adamantyl group in this compound contrasts with the pyridin-4-ylmethyl group in the target molecule, likely affecting blood-brain barrier penetration or target binding .

Biological Activity

2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide, a pyrazole derivative, is gaining attention in medicinal chemistry for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 216.24 g/mol, has been studied for its anticancer, anti-inflammatory, and antiviral properties.

Structure and Properties

The structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, it has shown promising results against various cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Modifications in the chemical structure can enhance these properties. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various models, though specific data for this compound is still emerging .

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored, particularly against hepatitis C virus (HCV). Some studies report that pyrazole-based compounds exhibit inhibitory effects against HCV with low cytotoxicity and high selectivity indexes . While specific data on this compound's antiviral activity is limited, its structural similarities to other effective compounds suggest potential efficacy.

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation, similar to other pyrazole derivatives .

Case Studies

A recent review examined various pyrazole derivatives and their biological activities. Notably, compounds with similar structures demonstrated significant anticancer activity across multiple cell lines, reinforcing the potential of this compound in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.